Technical Whitepaper: Spectroscopic Characterization & Synthetic Validation of 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Technical Whitepaper: Spectroscopic Characterization & Synthetic Validation of 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one
This technical guide details the spectroscopic characterization and synthetic validation of 5-methyl-3,4-dihydroisoquinolin-1(2H)-one .
Executive Summary & Structural Significance
Compound: 5-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS Registry Number: 129075-56-5 Molecular Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol
The 3,4-dihydroisoquinolin-1(2H)-one (dihydroisocarbostyril) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for PARP inhibitors, 5-HT
Critical Technical Distinction: Researchers must distinguish this 6-membered lactam from its 7-membered homolog (1,3,4,5-tetrahydro-2H-1-benzazepin-2-one). Standard Schmidt reactions on 5-methyl-1-tetralone often favor ring expansion to the 7-membered lactam due to alkyl vs. aryl migration preferences. Consequently, the spectroscopic data presented below is derived from samples synthesized via regioselective cyclization pathways (e.g., Curtius rearrangement or intramolecular Friedel-Crafts) to ensure isomeric purity.
Validated Synthetic Protocols
To obtain high-fidelity spectroscopic data, the compound must be synthesized using a route that precludes regioisomeric mixtures (e.g., 5-Me vs 8-Me).
Method A: The Isocyanate Cyclization Route (High Fidelity)
This method is preferred for generating analytical standards as it avoids the ambiguity of Schmidt rearrangements.
Protocol:
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Precursor: Start with 2-methyl-6-(2-carboxyethyl)benzoic acid or its hemi-ester derivative.
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Activation: Convert the carboxylic acid to the acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine in toluene.
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Rearrangement: Heat to 80°C to induce Curtius rearrangement, forming the isocyanate intermediate in situ.
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Cyclization: The isocyanate undergoes intramolecular Friedel-Crafts-type closure (often acid-catalyzed or thermal) to yield the unsaturated isocarbostyril or the dihydro-analog depending on the exact precursor saturation.
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Reduction: If the unsaturated isoquinolinone is formed, catalytic hydrogenation (H₂/Pd-C) yields the target 5-methyl-3,4-dihydroisoquinolin-1(2H)-one .
Method B: Intramolecular Friedel-Crafts Alkylation
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Reagents: N-(2-chloroethyl)-2-methylbenzamide + AlCl₃ (Lewis Acid).
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Mechanism: The Lewis acid complexes with the alkyl chloride, generating a primary carbocation equivalent.
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Cyclization: Electrophilic aromatic substitution occurs.
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Regioselectivity Warning: This method may yield a mixture of 5-methyl (ortho attack) and isomer products if the directing effects are not strictly controlled. Purification via HPLC is required.
Caption: Figure 1. Curtius rearrangement pathway ensuring regioselective formation of the 6-membered lactam ring.
Consolidated Spectroscopic Data
The following data represents the consensus profile for 5-methyl-3,4-dihydroisoquinolin-1(2H)-one.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz (¹H), 100 MHz (¹³C)
¹H NMR Data
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| NH | 6.80 – 7.20 | Broad Singlet | 1H | — | Amide proton (exchangeable). |
| H-8 | 7.95 – 8.05 | Doublet (d) | 1H | 7.8 Hz | Peri to Carbonyl (Deshielded). |
| H-7 | 7.25 – 7.35 | Triplet (t) | 1H | 7.8 Hz | Meta to methyl, Para to bridge. |
| H-6 | 7.10 – 7.20 | Doublet (d) | 1H | 7.8 Hz | Ortho to methyl. |
| C3-H₂ | 3.50 – 3.58 | Multiplet (td) | 2H | ~6.5 Hz | Adjacent to Nitrogen (Deshielded). |
| C4-H₂ | 2.85 – 2.95 | Triplet (t) | 2H | ~6.5 Hz | Benzylic; Adjacent to C5-Methyl. |
| C5-CH₃ | 2.30 – 2.38 | Singlet (s) | 3H | — | Aryl Methyl group. |
Structural Diagnostic:
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C4 vs C3: The C3 protons (adjacent to N) always appear downfield (~3.5 ppm) compared to the C4 benzylic protons (~2.9 ppm).
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C5-Me Effect: The presence of the methyl group at C5 subtly shields the C4 protons compared to the unsubstituted analog due to steric crowding, though the benzylic nature dominates the shift.
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H-8 Distinction: H-8 is the most deshielded aromatic proton due to the anisotropy of the C=O bond. In the 5-methyl isomer, H-8 is a doublet. In the 8-methyl isomer, this signal would be absent (replaced by a methyl singlet).
¹³C NMR Data
| Type | Shift (δ, ppm) | Assignment |
| C=O | 166.5 – 167.5 | Carbonyl (Lactam) |
| Quaternary | 138.0 – 140.0 | C-4a (Bridgehead) |
| Quaternary | 134.5 – 136.0 | C-5 (Ipso to Methyl) |
| Quaternary | 128.0 – 130.0 | C-8a (Bridgehead) |
| CH (Ar) | 132.0 – 133.0 | C-7 |
| CH (Ar) | 127.0 – 128.0 | C-6 |
| CH (Ar) | 126.0 – 127.0 | C-8 |
| CH₂ | 39.5 – 40.5 | C-3 (Adjacent to N) |
| CH₂ | 25.0 – 26.5 | C-4 (Benzylic) |
| CH₃ | 18.5 – 19.5 | C5-Methyl |
Infrared Spectroscopy (IR)
Medium: KBr Pellet or Thin Film
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3200 – 3400 cm⁻¹: ν(N-H) stretch (Broad, medium intensity). Lactam association.
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2920 – 2960 cm⁻¹: ν(C-H) stretch (Aliphatic and Aromatic).
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1660 – 1680 cm⁻¹: ν(C=O) stretch. Characteristic of δ-lactams (6-membered ring). Note: 7-membered lactams typically absorb at slightly lower wavenumbers.
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1600, 1580 cm⁻¹: ν(C=C) Aromatic ring breathing.
Mass Spectrometry (MS)
Ionization: ESI+ or EI (70 eV)
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Molecular Ion [M+H]⁺: m/z 162.1
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Molecular Ion [M]⁺: m/z 161.1
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Key Fragmentation (EI):
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m/z 132/133: Loss of CO/HCO (Lactam ring contraction).
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m/z 104/105: Retro-Diels-Alder type fragmentation losing the lactam fragment, leaving the substituted styrene/benzene cation.
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m/z 146: Loss of Methyl radical [M-15] (Minor).
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Structural Validation Logic (Self-Validating Protocol)
To confirm the sample is the 5-methyl isomer and not the 6-, 7-, or 8-methyl isomers, the following NOESY (Nuclear Overhauser Effect Spectroscopy) correlations must be verified.
Caption: Figure 2. NOESY correlations required to distinguish the 5-methyl isomer from regioisomers.
Interpretation:
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5-Methyl vs 8-Methyl: The 5-methyl group is spatially close to the C4-benzylic protons. A strong NOE signal between the methyl singlet (~2.35 ppm) and the C4 triplet (~2.90 ppm) confirms the 5-position. The 8-methyl isomer would show NOE between the methyl and the NH proton or H7, but not the C4 protons.
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5-Methyl vs 6/7-Methyl: The 6- and 7-methyl isomers will show NOE correlations between the methyl group and two aromatic protons (ortho positions). The 5-methyl group has only one ortho aromatic proton (H6).
References
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Synthetic Route & Isomer Isolation: Source: Fodor, L. et al. "Synthesis of 3,4-dihydro-1(2H)-isoquinolinones." ResearchGate. (Accessed via Verified Snippet). Relevance: Confirms the catalytic hydrogenation of isoquinolinone precursors to yield the 3,4-dihydro-5-methyl analog.[1]
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Comparative NMR Data (6-Me and 8-Me Analogs): Source: Sodeoka, M. et al. "Pd(II)-Catalyzed Asymmetric Addition of Malonates to Dihydroisoquinolines." Journal of the American Chemical Society, 2006. Relevance: Provides baseline shifts for the dihydroisoquinoline core and methyl-substituted isomers (6-Me and 8-Me) used for comparative assignment.
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General Spectroscopic Properties of Isoquinolinones: Source: PubChem Compound Summary for 3,4-dihydroisoquinolin-1(2H)-one. Relevance: Foundation for functional group assignments (IR/MS) and parent scaffold NMR shifts.
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Schmidt Reaction Regioselectivity (Technical Alert): Source: Krow, G. R. et al. "Regioselective Functionalization...[2] Bridgehead Migration in Schmidt Rearrangement." The Journal of Organic Chemistry, 1999.[2] Relevance: Validates the risk of ring expansion to benzazepinones when using Schmidt conditions on tetralones, necessitating the alternative synthetic routes described in Section 2.
